![molecular formula C13H15NO3S2 B2399856 (2,2-二氧化-2-硫杂-5-氮杂双环[2.2.1]庚烷-5-基)(4-(甲硫基)苯基)甲酮 CAS No. 2034301-53-4](/img/structure/B2399856.png)
(2,2-二氧化-2-硫杂-5-氮杂双环[2.2.1]庚烷-5-基)(4-(甲硫基)苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(methylthio)phenyl)methanone is a complex organic compound that has garnered attention in scientific research for its unique chemical properties and potential applications. Structurally, it contains a bicyclic framework with sulfur and nitrogen atoms, making it a highly intriguing molecule for chemists and researchers.
科学研究应用
Chemistry
In chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel catalysts.
Biology
Biologically, the compound's interactions with proteins and enzymes can provide insights into biochemical pathways and mechanisms, potentially leading to the discovery of new therapeutic targets.
Medicine
In medicine, researchers investigate its potential as a pharmacophore, a molecular framework that can interact with specific biological targets. Its ability to modulate enzyme activity makes it a candidate for drug development, particularly in the treatment of diseases involving enzymatic dysregulation.
Industry
Industrially, the compound finds use in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(methylthio)phenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the bicyclic scaffold, followed by the introduction of the sulfoxide and methanone groups through nucleophilic substitution and oxidation reactions. Careful control of reaction conditions such as temperature, solvent, and pH is crucial to obtaining the desired product with high purity and yield.
Industrial Production Methods
While laboratory synthesis offers detailed insights into the reaction mechanisms, industrial production requires optimization for scale, cost, and efficiency. Techniques like continuous flow synthesis and the use of robust catalysts can facilitate large-scale production. Each step is designed to minimize waste and maximize the efficiency of the synthesis process, ensuring the compound can be produced at an industrial scale.
化学反应分析
Types of Reactions It Undergoes
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(methylthio)phenyl)methanone undergoes several types of chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Often carried out using oxidizing agents like m-chloroperbenzoic acid.
Reduction: : Can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: : Commonly involves reagents like alkyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically leads to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines. Substitution reactions can produce a variety of functionalized derivatives, expanding the utility of this compound in synthesis.
作用机制
The mechanism by which (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(methylthio)phenyl)methanone exerts its effects involves interactions with various molecular targets, including enzymes and receptors. It can inhibit or activate these targets by forming stable complexes, altering their activity and influencing biochemical pathways. Understanding these interactions at the molecular level is crucial for developing its applications in medicine and other fields.
相似化合物的比较
Comparison with Other Similar Compounds
Compared to similar compounds, (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(methylthio)phenyl)methanone stands out due to its unique bicyclic structure and the presence of sulfur and nitrogen atoms. These features confer distinct reactivity and stability, differentiating it from other bicyclic and thiophene-containing compounds.
List of Similar Compounds
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-4-one)
(4-(Methylthio)phenyl)methanone
2,2'-Dithiobis(5-azabicyclo[2.2.1]heptane)
(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
These similar compounds share structural elements but differ in their functional groups and overall reactivity, contributing to a diverse range of applications and research opportunities.
属性
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c1-18-11-4-2-9(3-5-11)13(15)14-7-12-6-10(14)8-19(12,16)17/h2-5,10,12H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPOLUVYFHBVEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CC3CC2CS3(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
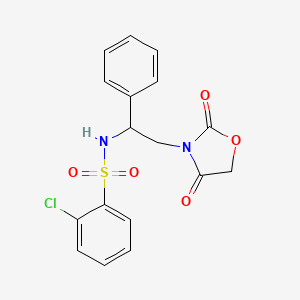

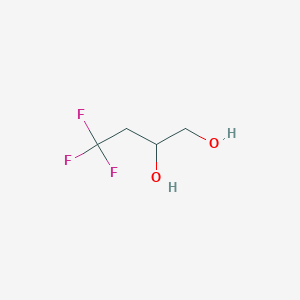
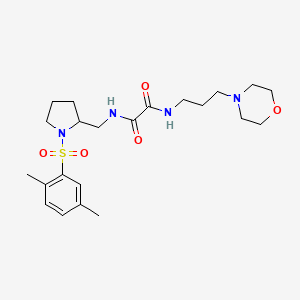
![2-(3-Bromophenyl)-2-[(2-methoxyethyl)amino]acetonitrile hydrochloride](/img/structure/B2399780.png)
![Tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2399781.png)
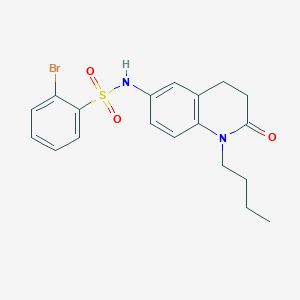
![N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2399783.png)
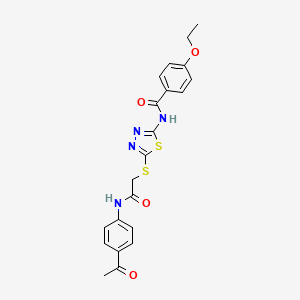
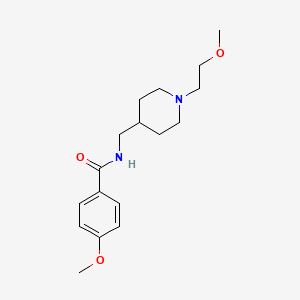
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2399789.png)
![2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2399790.png)


